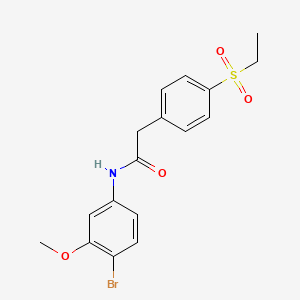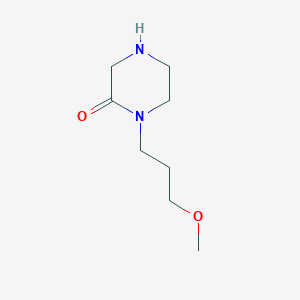![molecular formula C13H10N2O B13882060 4-[Hydroxy(pyridin-3-yl)methyl]benzonitrile](/img/structure/B13882060.png)
4-[Hydroxy(pyridin-3-yl)methyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Hydroxy(pyridin-3-yl)methyl]benzonitrile is an organic compound that features a benzonitrile group substituted with a hydroxy group and a pyridin-3-ylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Hydroxy(pyridin-3-yl)methyl]benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, followed by further functionalization to introduce the hydroxy and pyridin-3-ylmethyl groups . The reaction conditions typically involve the use of solvents such as paraxylene and catalysts like ionic liquids to promote the reaction and simplify the separation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the compound. Green chemistry approaches, such as the use of recyclable ionic liquids, are also being explored to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
4-[Hydroxy(pyridin-3-yl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides for substitution reactions. The reaction conditions vary depending on the desired transformation, with typical conditions involving moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include ketones, aldehydes, amines, ethers, and esters, depending on the specific reaction pathway chosen.
Wissenschaftliche Forschungsanwendungen
4-[Hydroxy(pyridin-3-yl)methyl]benzonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Industry: The compound is used in the production of dyes, coatings, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[Hydroxy(pyridin-3-yl)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit certain enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring.
4-Hydroxy-2-quinolones: Compounds with similar hydroxy and aromatic structures but different functional groups and biological activities.
3-(4-methylpiperazine-1-yl)benzonitrile: A related compound with a piperazine group instead of a pyridin-3-ylmethyl group.
Uniqueness
4-[Hydroxy(pyridin-3-yl)methyl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable scaffold in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C13H10N2O |
|---|---|
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
4-[hydroxy(pyridin-3-yl)methyl]benzonitrile |
InChI |
InChI=1S/C13H10N2O/c14-8-10-3-5-11(6-4-10)13(16)12-2-1-7-15-9-12/h1-7,9,13,16H |
InChI-Schlüssel |
QQNQNPRUJXZUBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C(C2=CC=C(C=C2)C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 4-[(3,3-dimethyl-4H-isoquinolin-5-yl)oxy]piperidine-1-carboxylate](/img/structure/B13881977.png)
![Methyl 4-chloro-5-iodo-2-[[2-(1,2,4-triazol-1-yl)acetyl]amino]benzoate](/img/structure/B13881981.png)




![4-[4-(2-Ethoxyethoxy)benzoyl]oxybenzoic acid](/img/structure/B13882026.png)







